molecular formula C24H22N2O3 B4995822 benzyl 3-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

benzyl 3-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B4995822
M. Wt: 386.4 g/mol
InChI Key: ZYEFBWCABVZYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper(I) salts to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: Pd/C, hydrogen gas, mild temperatures.

    Substitution: Nitrating agents (HNO₃), halogenating agents (Br₂, Cl₂), Lewis acids (AlCl₃).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Nitro, halo, and other substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of benzyl 3-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Benzyl 3-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to its isoquinoline core structure, which imparts distinct chemical and biological properties. Unlike benzylpenicillin and its derivatives, which are primarily used as antibiotics, this compound has broader applications in medicinal chemistry and material science. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in research and industry.

Properties

IUPAC Name

benzyl 3-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c27-23(25-21-13-5-2-6-14-21)22-15-19-11-7-8-12-20(19)16-26(22)24(28)29-17-18-9-3-1-4-10-18/h1-14,22H,15-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEFBWCABVZYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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